Cas no 2034458-53-0 (7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione)

7-(2-Fluorophenyl)-4-(oxolane-3-carbonyl)-1λ⁶,4-thiazepane-1,1-dione is a structurally complex heterocyclic compound featuring a fluorophenyl group and a thiazepane core functionalized with a sulfonyl moiety and an oxolane-3-carbonyl substituent. This compound is of interest in medicinal chemistry due to its potential as a scaffold for drug discovery, particularly in targeting central nervous system (CNS) disorders or inflammatory pathways. The fluorophenyl group may enhance binding affinity and metabolic stability, while the thiazepane ring system offers conformational flexibility for optimal target interaction. The sulfonyl and carbonyl functionalities contribute to its polarity, potentially improving solubility and pharmacokinetic properties. Its precise applications depend on further pharmacological evaluation.
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione structure
2034458-53-0 structure
Product name:7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
CAS No:2034458-53-0
MF:C16H20FNO4S
MW:341.397706985474
CID:6564273
PubChem ID:119104413

7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
    • 2034458-53-0
    • F6557-1478
    • [7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(oxolan-3-yl)methanone
    • (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(tetrahydrofuran-3-yl)methanone
    • AKOS026697764
    • Inchi: 1S/C16H20FNO4S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-23(15,20)21)16(19)12-6-9-22-11-12/h1-4,12,15H,5-11H2
    • InChI Key: XRDZDXCCXNCXDE-UHFFFAOYSA-N
    • SMILES: S1(CCN(C(C2COCC2)=O)CCC1C1C=CC=CC=1F)(=O)=O

Computed Properties

  • Exact Mass: 341.10970745g/mol
  • Monoisotopic Mass: 341.10970745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 72.1Ų

7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6557-1478-5μmol
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6557-1478-2μmol
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6557-1478-25mg
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
25mg
$163.5 2023-09-08
Life Chemicals
F6557-1478-3mg
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
3mg
$94.5 2023-09-08
Life Chemicals
F6557-1478-10μmol
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6557-1478-40mg
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
40mg
$210.0 2023-09-08
Life Chemicals
F6557-1478-10mg
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
10mg
$118.5 2023-09-08
Life Chemicals
F6557-1478-20mg
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
20mg
$148.5 2023-09-08
Life Chemicals
F6557-1478-50mg
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
50mg
$240.0 2023-09-08
Life Chemicals
F6557-1478-20μmol
7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
2034458-53-0
20μmol
$118.5 2023-09-08

Additional information on 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione

Comprehensive Overview of 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione (CAS No. 2034458-53-0)

The compound 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione (CAS No. 2034458-53-0) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its intricate thiazepane core and fluorophenyl substitution, this compound exhibits potential applications in targeting various biological pathways. Researchers are particularly interested in its oxolane-3-carbonyl moiety, which may contribute to enhanced binding affinity and metabolic stability.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for treatments addressing complex diseases such as neurodegenerative disorders and autoimmune conditions. The 1lambda6,4-thiazepane-1,1-dione scaffold, found in this compound, is a promising pharmacophore due to its ability to modulate protein-protein interactions. This aligns with the growing trend of exploring undruggable targets in pharmaceutical research, a topic frequently searched in academic and industry circles.

The fluorophenyl group in 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione is noteworthy for its potential to improve lipophilicity and bioavailability, key factors in drug development. This feature resonates with current discussions on optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion), a hot topic in AI-driven drug design. Computational tools like molecular docking and QSAR modeling are increasingly used to predict the behavior of such compounds, making this molecule a subject of interest for cheminformatics enthusiasts.

Another area of exploration for this compound is its potential role in epigenetic modulation. The thiazepane core shares structural similarities with known histone deacetylase (HDAC) inhibitors, a class of compounds widely studied for their therapeutic potential in oncology. This connection has sparked curiosity among researchers investigating cancer therapeutics, a highly searched term in biomedical literature.

From a synthetic chemistry perspective, the preparation of 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione involves innovative strategies to construct its heterocyclic framework. The oxolane-3-carbonyl group introduces a stereocenter, adding complexity to its synthesis. This aligns with the broader interest in asymmetric catalysis and green chemistry, as scientists seek sustainable methods to access such intricate architectures.

In conclusion, 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione (CAS No. 2034458-53-0) represents a compelling case study at the intersection of medicinal chemistry, computational biology, and synthetic methodology. Its multifaceted applications and structural elegance make it a valuable subject for ongoing research, particularly in the context of precision medicine and targeted therapy development.

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